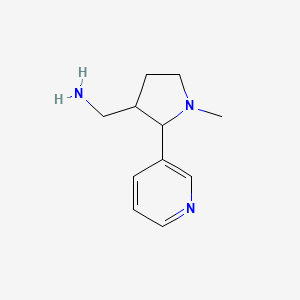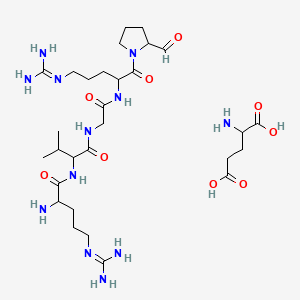
H-2-Nal-OBzl p-tosylate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-2-Nal-OBzl p-tosylate salt: is a chemical compound known for its applications in various fields of scientific research. The compound is also referred to as β-(2-Naphthyl)-L-alanine benzyl ester p-toluenesulfonate. It is a derivative of naphthylalanine, a type of amino acid, and is often used in peptide synthesis and other chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of H-2-Nal-OBzl p-tosylate salt typically involves the esterification of β-(2-Naphthyl)-L-alanine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a base such as pyridine and a tosylating agent like p-toluenesulfonyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and tosylation processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: H-2-Nal-OBzl p-tosylate salt undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, such as halides or amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield β-(2-Naphthyl)-L-alanine and benzyl alcohol.
Reduction: The compound can be reduced to remove the tosylate group, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed:
Substitution Reactions: The major products include substituted naphthylalanine derivatives.
Hydrolysis: The primary products are β-(2-Naphthyl)-L-alanine and benzyl alcohol.
Reduction: The main product is the corresponding alcohol derivative.
Applications De Recherche Scientifique
Chemistry: H-2-Nal-OBzl p-tosylate salt is widely used in peptide synthesis as a protecting group for amino acids. It helps in the selective modification of peptides and proteins, facilitating the study of their structure and function.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. It can be used to modify peptides to enhance their stability, bioavailability, and target specificity.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of H-2-Nal-OBzl p-tosylate salt involves its role as a protecting group in peptide synthesis. The tosylate group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s molecular targets include amino acids and peptides, where it helps in the selective modification and protection of functional groups. The pathways involved in its mechanism include esterification, tosylation, and nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds:
H-Arg(NO₂)-OBzl p-tosylate salt: Another tosylate-protected amino acid derivative used in peptide synthesis.
H-2-Nal-OBzl p-tosylate: The parent compound without the tosylate group.
Uniqueness: H-2-Nal-OBzl p-tosylate salt is unique due to its specific structure, which combines the properties of naphthylalanine and tosylate. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other chemical reactions. Its ability to act as a protecting group and facilitate selective modifications sets it apart from other similar compounds.
Propriétés
IUPAC Name |
benzyl 2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOGTYJIKGFYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)

![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)



